molecular formula C8H12O B14672920 Cycloheptylidenemethanone CAS No. 42052-35-7

Cycloheptylidenemethanone

Cat. No.: B14672920
CAS No.: 42052-35-7
M. Wt: 124.18 g/mol
InChI Key: PJJHPSIXXKLXQZ-UHFFFAOYSA-N
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Description

Cycloheptylidenemethanone is an organic compound characterized by a seven-membered carbon ring with a methanone group attached. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is notable for its unique ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylidenemethanone can be synthesized through various organic reactions. One common method involves the reaction of cycloheptanone with a suitable reagent to introduce the methanone group. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound. The choice of reagents and catalysts is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylidenemethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The methanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cycloheptylidenemethanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activity.

    Medicine: Research explores its potential as a pharmacophore in drug design.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptylidenemethanone involves its interaction with specific molecular targets. The methanone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Cycloheptylidenemethanone can be compared with other cycloalkanes and ketones:

    Cyclohexylidenemethanone: Similar structure but with a six-membered ring.

    Cyclooctylidenemethanone: Contains an eight-membered ring, leading to different chemical properties.

    Cyclopentylidenemethanone: Five-membered ring, resulting in distinct reactivity.

Uniqueness: this compound’s seven-membered ring provides a balance between ring strain and stability, making it unique among cycloalkanes

Properties

CAS No.

42052-35-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-6H2

InChI Key

PJJHPSIXXKLXQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C=O)CC1

Origin of Product

United States

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